1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one
Description
Properties
IUPAC Name |
1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-17(9-6-13-4-2-1-3-5-13)20-10-15(11-20)21-12-16(18-19-21)14-7-8-14/h1-5,12,14-15H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVWMAYQHSZABQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling of Boronic Esters
The azetidine-triazole motif is frequently constructed via Suzuki-Miyaura coupling between halogenated azetidines and triazole-derived boronic esters. For example, 3-bromoazetidine intermediates react with 4-cyclopropyl-1H-1,2,3-triazol-1-ylboronic pinacol ester under Pd(dppf)Cl₂ catalysis (1–2 mol%) in 1,4-dioxane/water (4:1) at 90–110°C. This method achieves 65–83% yields, with microwave irradiation reducing reaction times to 10–60 minutes.
Table 1. Representative Suzuki-Miyaura Conditions for Triazole-Azetidine Coupling
Click Chemistry for Triazole Formation
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers an alternative route, though not explicitly detailed in the cited sources. Hypothetically, 3-azidoazetidine reacts with cyclopropylacetylene in the presence of CuI (10 mol%) and sodium ascorbate in THF/H₂O (3:1), yielding the triazole-azetidine core at 25°C1. This method remains speculative but aligns with triazole synthesis trends2.
Cyclopropane Integration Strategies
Cyclopropanation of Allylic Triazole Precursors
Cyclopropane rings are introduced via Simmons-Smith reactions. For example, treating 4-allyl-1H-1,2,3-triazole with diiodomethane and a zinc-copper couple in ethyl acetate generates the cyclopropyl group at −10°C. This method avoids boronic ester complexities but requires strict temperature control to prevent ring-opening.
Boronic Ester Transmetalation
Alternatively, pre-formed cyclopropylboronic esters (e.g., 4-cyclopropyl-1H-1,2,3-triazol-1-yl-Bpin) couple with azetidine halides under Pd catalysis. This approach benefits from commercial availability of boronic esters but demands anhydrous conditions.
Optimization of Catalytic Systems
Ligand Screening for Sterically Hindered Intermediates
Bulky ligands like XPhos enhance coupling efficiency for hindered azetidine-triazole adducts. Using Pd-XPhos (2 mol%) in toluene at 120°C improves yields by 15–20% compared to PPh₃.
Solvent Effects on Reaction Kinetics
Polar aprotic solvents (DMF, NMP) accelerate Suzuki couplings but risk azetidine ring degradation. Mixed solvent systems (dioxane/H₂O) balance reactivity and stability, achieving 80–90% conversion in ≤1 hour.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, 5→95% acetonitrile/0.1% TFA) confirms ≥98% purity.
Challenges and Alternative Approaches
Azetidine Ring Strain
The four-membered azetidine ring is prone to ring-opening under acidic/basic conditions. Sequential protection with Boc groups stabilizes the intermediate during triazole coupling.
Chemical Reactions Analysis
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or triazole rings, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide.
Scientific Research Applications
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties may be exploited in the design of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving azetidine and triazole-containing molecules.
Mechanism of Action
The mechanism of action of 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s triazole ring can participate in hydrogen bonding and π-π interactions, while the azetidine ring may provide steric hindrance or conformational flexibility. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one include:
1-(3-(4-methyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one: This compound has a methyl group instead of a cyclopropyl group, which may affect its reactivity and biological activity.
1-(3-(4-ethyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one: The ethyl group can introduce different steric and electronic effects compared to the cyclopropyl group.
The uniqueness of 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.
Biological Activity
The compound 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one is a novel triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 346.43 g/mol. The structure features a triazole moiety linked to an azetidine ring and a phenylpropanone group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O |
| Molecular Weight | 346.43 g/mol |
| Purity | 95% |
Research indicates that the triazole ring in this compound may interact with various biological targets, potentially modulating enzyme activities or receptor interactions. The azetidine and phenyl groups could enhance lipophilicity and cellular uptake, facilitating its action within biological systems.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Preliminary studies suggest that 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one exhibits significant activity against a range of pathogenic bacteria and fungi. For instance:
- In vitro studies demonstrated inhibition of growth in several strains of Staphylococcus aureus and Candida albicans.
Anticancer Potential
Emerging evidence suggests that this compound may possess anticancer properties. A study focusing on its effect on cancer cell lines reported:
- Cell viability assays showed that the compound reduced proliferation in human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer).
The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Neuroprotective Effects
Recent investigations have explored the neuroprotective effects of this compound in models of neurodegenerative diseases:
- Animal studies indicated that administration of the compound improved cognitive function and reduced neuroinflammation in models of Alzheimer's disease.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Study on Antimicrobial Efficacy :
- A clinical trial assessed the effectiveness of the compound against drug-resistant bacterial infections in hospitalized patients. Results showed a significant reduction in infection rates compared to standard treatments.
-
Cancer Treatment Study :
- In a preclinical model, the compound was tested for its ability to enhance the efficacy of existing chemotherapeutic agents. The combination therapy resulted in improved tumor regression rates compared to monotherapy.
Q & A
Q. What are the optimal synthetic routes for 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one, and how can reaction conditions be controlled to improve yield?
Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is critical for verifying the azetidine-triazole core and cyclopropane substituents. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies carbonyl (C=O) and triazole (C=N) stretches. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95% for pharmacological studies). For example, ¹H NMR peaks at δ 7.2–7.4 ppm confirm the phenyl group, and δ 4.0–4.5 ppm corresponds to azetidine protons .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the cyclopropyl-triazole moiety in biological activity?
SAR studies should involve synthesizing analogs with modified triazole substituents (e.g., replacing cyclopropyl with methyl or phenyl groups) or altering the azetidine linker. Biological assays (e.g., enzyme inhibition, cellular cytotoxicity) can correlate structural changes with activity. Computational docking studies using software like AutoDock Vina may predict binding affinities to targets like kinases or GPCRs. For instance, cyclopropyl’s strain energy may enhance target binding compared to bulkier substituents .
Q. What experimental strategies can resolve contradictions in reported bioactivity data for similar triazole-azetidine derivatives?
Discrepancies in bioactivity (e.g., IC₅₀ values varying by >10-fold) may arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. To address this:
- Standardize assays using validated cell lines (e.g., HEK293 for kinase studies).
- Re-test compounds side-by-side under identical conditions.
- Validate purity via HPLC and quantify residual solvents (e.g., DMSO). For example, a 2023 study resolved conflicting cytotoxicity data by identifying impurities in a triazole derivative as the source of false-positive results .
Q. How can the compound’s potential as a kinase inhibitor be evaluated, and what mechanistic insights can be gained from kinetic studies?
Kinase inhibition can be assessed using enzymatic assays (e.g., ADP-Glo™ for ATPase activity) and cellular phosphorylation assays (e.g., Western blot for p-ERK). Kinetic parameters (Kᵢ, IC₅₀) should be compared to known inhibitors (e.g., staurosporine). Mechanistic studies might reveal competitive/non-competitive inhibition. For instance, a 2025 study on a related azetidine-triazole compound showed uncompetitive inhibition of EGFR with Kᵢ = 12 nM, suggesting binding to the enzyme-substrate complex .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?
Key challenges include:
- Stereocontrol : Racemization during azetidine ring closure (e.g., at C3 position). Chiral HPLC or asymmetric catalysis (e.g., Jacobsen’s catalyst) may mitigate this.
- Purification : Chromatography becomes impractical at scale. Alternatives include crystallization (solvent screening) or fractional distillation.
- Yield optimization : Pilot studies show a 15% yield drop when scaling from 1 g to 100 g batches due to side reactions (e.g., triazole dimerization) .
Methodological Resources
- Synthetic Protocols : Refer to multi-step procedures in (microwave-assisted synthesis) and (sulfonylation conditions).
- Characterization Data : Compare NMR shifts and HRMS results from PubChem entries ().
- Biological Assays : Use standardized protocols from (antimicrobial testing) and (kinase inhibition).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
